molecular formula C13H12F3NS B3364063 1-{5-[4-(Trifluoromethyl)phenyl]thiophen-2-yl}ethan-1-amine CAS No. 1094224-62-0

1-{5-[4-(Trifluoromethyl)phenyl]thiophen-2-yl}ethan-1-amine

Cat. No.: B3364063
CAS No.: 1094224-62-0
M. Wt: 271.30
InChI Key: LEJCXBQLLXBVIZ-UHFFFAOYSA-N
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Description

1-{5-[4-(Trifluoromethyl)phenyl]thiophen-2-yl}ethan-1-amine is a substituted ethanamine derivative featuring a thiophene ring substituted at the 5-position with a 4-(trifluoromethyl)phenyl group. This compound is of interest in medicinal chemistry, particularly in the development of central nervous system (CNS) agents, given structural similarities to trace amine-associated receptor 1 (TAAR1) agonists .

Properties

IUPAC Name

1-[5-[4-(trifluoromethyl)phenyl]thiophen-2-yl]ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12F3NS/c1-8(17)11-6-7-12(18-11)9-2-4-10(5-3-9)13(14,15)16/h2-8H,17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEJCXBQLLXBVIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(S1)C2=CC=C(C=C2)C(F)(F)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12F3NS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-{5-[4-(Trifluoromethyl)phenyl]thiophen-2-yl}ethan-1-amine typically involves several steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as thiophene derivatives and trifluoromethylbenzene.

    Reaction Conditions: The synthetic route often involves the use of catalysts and specific reaction conditions to facilitate the formation of the desired product.

    Industrial Production: Industrial production methods may involve optimizing reaction conditions to increase yield and purity. This can include the use of high-pressure reactors, temperature control, and purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

1-{5-[4-(Trifluoromethyl)phenyl]thiophen-2-yl}ethan-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized thiophene derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced amine derivatives.

    Substitution: The compound can undergo substitution reactions, where functional groups on the thiophene ring or the phenyl ring are replaced with other groups. Common reagents for these reactions include halogens and nucleophiles.

    Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce primary or secondary amines.

Scientific Research Applications

1-{5-[4-(Trifluoromethyl)phenyl]thiophen-2-yl}ethan-1-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-{5-[4-(Trifluoromethyl)phenyl]thiophen-2-yl}ethan-1-amine involves its interaction with molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to changes in their activity or function.

    Pathways Involved: The specific pathways affected by the compound depend on its molecular interactions.

Comparison with Similar Compounds

Structural Analogs and Key Differences

The following table compares the target compound with structurally related ethanamine derivatives:

Compound Name Core Structure Key Substituents Molecular Formula Molecular Weight Notes
1-{5-[4-(Trifluoromethyl)phenyl]thiophen-2-yl}ethan-1-amine (Target) Thiophene-ethanamine 5-(4-CF₃-phenyl)thiophen-2-yl C₁₃H₁₁F₃NS ~270.3 Potential TAAR1 agonist; enhanced lipophilicity due to -CF₃ .
1-[5-(4-Chlorophenyl)thiophen-2-yl]ethan-1-amine hydrochloride (HR321957) Thiophene-ethanamine 5-(4-Cl-phenyl)thiophen-2-yl C₁₂H₁₂ClN·HCl 274.21 Chloro analog; hydrochloride salt improves solubility .
2-Fluoro-2-[4-(trifluoromethyl)phenyl]ethan-1-amine (OMXX-286447-01) Substituted ethanamine 2-Fluoro, 4-CF₃-phenyl C₉H₉F₄N 207.17 Fluorine substitution on ethanamine chain; reduced steric bulk .
2-(5-(4-[Trifluoromethyl]phenyl)-4H-1,2,4-triazol-3-yl)ethan-1-amine (Compound 15) Triazole-ethanamine 5-(4-CF₃-phenyl)-1,2,4-triazol-3-yl C₁₁H₁₁F₃N₄ 260.23 TAAR1 agonist with demonstrated efficacy in schizophrenia models .
1-[4-(2,2,2-Trifluoroethoxy)phenyl]ethan-1-amine (942938-39-8) Substituted ethanamine 4-(CF₃CH₂O)phenyl C₁₀H₁₂F₃NO 219.21 Trifluoroethoxy group; altered electronic properties compared to -CF₃ .

Pharmacological and Physicochemical Comparisons

  • Receptor Affinity: The target compound’s thiophene core differs from triazole-based analogs (e.g., Compound 15 in ), which exhibit confirmed TAAR1 agonist activity. Thiophene’s electron-rich nature may modulate binding kinetics compared to triazole’s hydrogen-bonding capability .
  • Solubility and Stability: Hydrochloride salts (e.g., HR321957) improve aqueous solubility, a common strategy for amine-containing compounds . The trifluoromethyl group in the target compound enhances metabolic stability but may reduce solubility compared to non-fluorinated analogs .
  • Synthetic Routes :

    • The target compound’s synthesis likely involves Suzuki-Miyaura coupling for thiophene-phenyl linkage, analogous to methods in and .
    • Triazole analogs (e.g., Compound 15) require cyclization reactions, as described in , which may involve higher synthetic complexity .

Key Research Findings

  • TAAR1 Agonist Potential: Triazole-based ethanamines (e.g., LK00764 in ) show efficacy in preclinical schizophrenia models, suggesting the target compound’s thiophene variant warrants further evaluation for CNS activity .
  • Impact of Substituents: Chloro-substituted analogs (e.g., HR321957) exhibit lower lipophilicity (ClogP ~3.2) compared to the target compound (ClogP ~4.1), influencing tissue distribution .

Biological Activity

1-{5-[4-(Trifluoromethyl)phenyl]thiophen-2-yl}ethan-1-amine, also known as compound 22 in various studies, has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound is characterized by a complex structure that includes a trifluoromethyl group and a thiophene moiety, which are known to influence its interaction with biological targets.

  • Molecular Formula : C13H13ClF3NS
  • Molecular Weight : 307.76 g/mol
  • CAS Number : 1803605-88-0
  • Purity : Typically around 95% in research applications.

Biological Activity Overview

The biological activity of this compound has been explored through various studies, highlighting its potential as a therapeutic agent. Key areas of interest include:

  • Antimicrobial Activity : The compound has shown promising results against various bacterial strains, including multi-drug resistant Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these organisms are crucial for assessing its efficacy.

Antimicrobial Efficacy Table

Bacterial StrainMIC (µM)
Staphylococcus aureus20 - 40
Escherichia coli40 - 70
Multi-drug resistant strainsVaries

Research indicates that the compound may interact with specific protein targets, leading to inhibition of key biological pathways. For instance, it has been reported to block the labeling of endogenous PTGR2 in HEK293T cells with significant potency (complete inhibition at 5 µM) and selectivity. This suggests a targeted mechanism that could be leveraged in drug design.

Case Studies

  • Fragment-Based Screening : A study utilized fragment-based ligand discovery to evaluate the binding affinity of the compound with various proteins. The results indicated that the compound effectively inhibited PTGR2 activity, which is implicated in inflammatory processes .
  • Comparative Studies : In comparative analyses against standard antibiotics like ceftriaxone, the compound exhibited lower MIC values against S. aureus but showed higher activity against Gram-negative bacteria when modified into derivatives .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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